![molecular formula C12H14O3 B3167646 2-Allyl-3,4-dimethoxybenzaldehyde CAS No. 92345-90-9](/img/structure/B3167646.png)
2-Allyl-3,4-dimethoxybenzaldehyde
Overview
Description
Scientific Research Applications
Organic Material Synthesis
The compound has been used in the synthesis of organic material 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline . This organic material was synthesized and a single crystal was grown by slow evaporation technique . The crystal belongs to the monoclinic system with the centrosymmetric space group P 2 1 / n .
Optical Property Analysis
The optical property of the grown crystal was analyzed by UV–Vis–NIR studies . This analysis determined the optical band gap, the refractive index, the optical conductivity, and the Urbach energy . The photoluminescence (PL) studies show that the grown crystal has green color emission .
Thermal Property Analysis
The thermal property of the grown crystal was analyzed by thermogravimetric (TG) and differential thermal analyses (DTA) . The kinetic parameters such as the activation energy, frequency factor, entropy, enthalpy, and Gibbs-free energy are computed from TGA data using Coats–Redfern method .
Dielectric Studies
The dielectric studies were analyzed by using the parallel plate capacitor method . The activation energy is calculated from Arrhenius plot . The electronic properties such as the plasma energy, the Penn gap, the Fermi energy, and the electronic polarizability are calculated .
Nonlinear Optical Properties
The third order nonlinear optical properties of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline was measured by the Z-scan technique using 532 nm diode pumped continuous wave (CW) Nd:YAG laser . Nonlinear optical materials have the ability to generate new electromagnetic fields with changed frequencies, phases, and other physical properties .
Reaction Mechanism Study
The compound has been used in the study of the reaction mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1- (3′,4′-Dimethoxyphenyl)Propene . This study was performed to gain insight about the non-enzymatic steps involved in the reaction mechanism of VAD formation from DMPP using LiP as a catalyst .
Safety and Hazards
properties
IUPAC Name |
3,4-dimethoxy-2-prop-2-enylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-9(8-13)6-7-11(14-2)12(10)15-3/h4,6-8H,1,5H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIFTHYDTZQGIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)CC=C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-3,4-dimethoxybenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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